molecular formula C9H6F2N2O2 B12307430 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B12307430
M. Wt: 212.15 g/mol
InChI Key: BXTKIICKSORLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a benzodiazole core substituted with a difluoromethyl group at position 2 and a carboxylic acid moiety at position 4. The benzodiazole scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and ability to engage in hydrogen bonding and π-π interactions. The difluoromethyl group introduces electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)8-12-5-3-1-2-4(9(14)15)6(5)13-8/h1-3,7H,(H,12,13)(H,14,15)

InChI Key

BXTKIICKSORLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzodiazole derivatives using difluorocarbene reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be efficient . This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzodiazole-4-carboxylate esters, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Common precursors include benzodiazole derivatives and difluoromethylating agents.
  • Reagents : Common reagents used in synthesis include bases like sodium hydride and various solvents that facilitate the reaction.
  • Yield : The yield can vary based on the specific synthetic route employed, but optimization techniques are often applied to enhance efficiency.

Medicinal Chemistry

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The benzodiazole moiety is known for its ability to interfere with cellular processes, making it a candidate for further exploration in oncology.

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly as an intermediate in the synthesis of fungicides.

  • Fungicidal Activity : It serves as a building block for various fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration pathway of fungi. This mechanism is vital for controlling fungal diseases in crops.
Fungicide NameActive IngredientYear RegisteredTarget Fungi
Isopyrazam3-(Difluoromethyl)-1-methyl-1H-pyrazole2010Alternaria spp., Fusarium spp.
Sedaxane3-(Difluoromethyl)-1-methyl-1H-pyrazole2011Septoria spp.
Fluxapyroxad3-(Difluoromethyl)-1-methyl-1H-pyrazole2011Broad-spectrum fungal control
Benzovindiflupyr3-(Difluoromethyl)-1-methyl-1H-pyrazole2012Various crop pathogens

Case Study 1: Development of SDHI Fungicides

Research conducted by Syngenta and Bayer Crop Science has highlighted the effectiveness of compounds derived from this compound as SDHI fungicides. These fungicides have been shown to provide substantial control over resistant fungal strains, demonstrating their importance in modern agriculture.

Case Study 2: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting potential applications in developing new antibiotics targeting resistant bacteria.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a hydrogen bond donor, enhancing the compound’s binding affinity to specific enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Core

6-(Trifluoromethyl)-1H-1,3-Benzodiazole-4-Carboxylic Acid
  • Structure : Differs by a trifluoromethyl (-CF₃) group at position 6 instead of a difluoromethyl (-CHF₂) group at position 2.
  • This analog was discontinued commercially, suggesting challenges in synthesis or stability .
5-Fluoro-1H-Benzimidazole-2-Carboxylic Acid
  • Structure : Features a fluorine atom at position 5 and a carboxylic acid at position 2 on a benzimidazole core.
  • Properties : The fluorine atom enhances electronic effects but lacks the steric bulk of -CHF₂. The positional shift of the carboxylic acid (C2 vs. C4) alters hydrogen-bonding capacity and target-binding specificity .
2-(Hydroxymethyl)-1H-1,3-Benzodiazole-4-Carboxylic Acid Hydrochloride
  • Structure : Substitutes -CH₂OH for -CHF₂ at position 2.

Heterocyclic Variants with Difluoromethyl Groups

3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Structure : Pyrazole ring with -CHF₂ at position 3 and a methyl group at position 1.
  • This compound is used in agrochemical research .

Fluorinated Indazole and Triazole Derivatives

6-Fluoro-1H-Indazole-4-Carboxylic Acid
  • Structure : Indazole core with fluorine at position 6 and carboxylic acid at position 4.
  • Properties : The indazole nitrogen atoms provide additional hydrogen-bonding sites compared to benzodiazole. Fluorine at C6 may stabilize the ring electronically but lacks the dual fluorine effects of -CHF₂ .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid Benzodiazole -CHF₂ (C2), -COOH (C4) C₉H₆F₂N₂O₂ 228.15 High lipophilicity, metabolic stability
6-(Trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid Benzodiazole -CF₃ (C6), -COOH (C4) C₉H₅F₃N₂O₂ 260.14 Higher logP, discontinued
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Pyrazole -CHF₂ (C3), -CH₃ (N1) C₆H₆F₂N₂O₂ 176.12 Agrochemical applications
5-Fluoro-1H-benzimidazole-2-carboxylic acid Benzimidazole -F (C5), -COOH (C2) C₈H₅FN₂O₂ 180.14 Enhanced electronic effects

Key Research Findings

  • Fluorine Effects: The difluoromethyl group in the target compound balances lipophilicity and electronic effects, making it superior to non-fluorinated analogs in resisting oxidative metabolism .
  • Synthetic Utility : The compound’s reactivity as an intermediate is demonstrated in copper-catalyzed cycloadditions, yielding pharmacologically active derivatives .
  • Bioactivity : Analogs with trifluoromethyl groups show higher potency in enzyme inhibition assays but suffer from solubility issues, highlighting the importance of substituent choice .

Biological Activity

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound belonging to the benzodiazole family, characterized by its unique difluoromethyl and carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. The molecular formula is C9_{9}H6_{6}F2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 192.16 g/mol. This article reviews the biological activity of this compound, focusing on its antifungal properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a benzene ring fused to a diazole ring, with a difluoromethyl group and a carboxylic acid group attached. This configuration enhances its lipophilicity and biological activity, making it an interesting candidate for various applications.

Property Value
Molecular FormulaC9_{9}H6_{6}F2_{2}N2_{2}O2_{2}
Molecular Weight192.16 g/mol
Functional GroupsDifluoromethyl, Carboxylic Acid

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. Studies have shown that this compound interacts with key enzymes involved in fungal metabolism, such as succinate dehydrogenase, which plays a crucial role in energy production within these organisms. The binding affinity of the compound is enhanced by the presence of both difluoromethyl and carboxylic acid groups, allowing for effective hydrogen bonding and hydrophobic interactions with target enzymes .

Case Study: Efficacy Against Fungal Strains

A study evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated:

Fungal Strain Inhibition Zone (mm)
Fusarium oxysporum25
Alternaria solani22
Botrytis cinerea20

These findings suggest that the compound could be developed into an effective agricultural fungicide .

The mechanism by which this compound exerts its antifungal effects involves:

  • Enzyme Inhibition : The compound inhibits succinate dehydrogenase activity, disrupting energy production in fungi.
  • Molecular Interactions : Its difluoromethyl group enhances binding through hydrophobic interactions and hydrogen bonding with active site residues of target enzymes.

Broader Biological Applications

Beyond its antifungal properties, there is emerging interest in the potential therapeutic applications of this compound in treating various diseases. Preliminary studies suggest that derivatives of benzodiazoles exhibit diverse biological activities including anticancer, anti-inflammatory, and antiviral effects .

Anticancer Activity

Recent literature has highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that derivatives demonstrated IC50_{50} values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of substituted precursors followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives can be synthesized via cyclocondensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives, followed by basic hydrolysis to yield the carboxylic acid moiety . Fluorination steps may employ selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce the difluoromethyl group, requiring inert conditions and monitoring via 19F^{19}\text{F} NMR .

Q. How should researchers purify and validate the purity of this compound?

Methodological Answer:

  • Purification: Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
  • Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) or LC-MS ensures purity (>95%). Confirmation via 1H^1\text{H} NMR and 19F^{19}\text{F} NMR is critical, as suppliers like Sigma-Aldrich may not provide analytical data .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or dust.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drain disposal .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity reduces basicity of adjacent amines, improving bioavailability. Comparative studies with non-fluorinated analogs using in vitro microsomal assays (e.g., human liver microsomes) can quantify metabolic half-life improvements .

Q. What advanced spectroscopic techniques are used for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Resolves conformational preferences of the benzodiazole core and fluorine interactions .
  • DFT Calculations: Predict vibrational frequencies (FTIR) and NMR chemical shifts for validation against experimental data. For example, B3LYP/6-311+G(d,p) basis sets model fluorine’s stereoelectronic effects .
  • 2D NMR (COSY, HSQC): Assigns proton-proton coupling and 13C^{13}\text{C}-1H^1\text{H} correlations, critical for verifying regiochemistry .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Use standardized assays (e.g., enzymatic inhibition with IC50_{50} triplicates) across multiple cell lines.
  • Structural Analog Comparison: Synthesize and test analogs (e.g., replacing difluoromethyl with -CH3_3 or -CF3_3) to isolate fluorine’s role .
  • Meta-Analysis: Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers or assay-specific artifacts .

Q. What strategies optimize docking interactions in drug design studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze fluorine’s van der Waals interactions with hydrophobic protein pockets (e.g., CYP450 enzymes).
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorination using software like Schrödinger .
  • Crystallographic Data Mining: Compare Protein Data Bank (PDB) entries of fluorinated vs. non-fluorinated ligands to map fluorine-protein contacts .

Q. How can synthetic byproducts be identified and minimized?

Methodological Answer:

  • Reaction Monitoring: Use inline FTIR or LC-MS to detect intermediates (e.g., ethyl ester precursors) .
  • Byproduct Characterization: Isolate side products via preparative TLC and characterize via high-resolution mass spectrometry (HRMS) and 2D NMR .
  • Optimization: Adjust stoichiometry (e.g., excess DMF-DMA) or temperature (60–80°C) to suppress hydrolysis or dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.